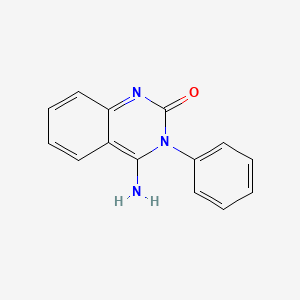

4-Amino-3-phenylquinazolin-2(3h)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-phenylquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBYRQHHWQOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291380 | |

| Record name | 4-amino-3-phenylquinazolin-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67461-76-1 | |

| Record name | NSC75187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3-phenylquinazolin-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 4 Amino 3 Phenylquinazolin 2 3h One Derivatives

Reactions at the Exocyclic Amino Group (C-4 and N-3 positions)

The exocyclic amino group attached to the N-3 position of the quinazolinone ring is a primary site for nucleophilic reactions, enabling the introduction of various functional groups and the extension of the molecular framework.

The primary amino group of 3-amino-2-phenylquinazolin-4(3H)-one derivatives readily undergoes condensation reactions with various aromatic aldehydes to form the corresponding imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. sapub.org

The synthesis is often carried out by refluxing the 3-amino-quinazolinone with a substituted aldehyde in a suitable solvent, such as glacial acetic acid. researchgate.net This straightforward method provides a high yield of the desired Schiff base derivatives. mdpi.com The formation of the azomethine group (C=N) is a key transformation that significantly alters the electronic and steric properties of the molecule. nih.gov A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, can be employed to generate a library of diverse Schiff bases. researchgate.net

Table 1: Examples of Schiff Base Formation

| 3-Amino-quinazolinone Derivative | Aldehyde Reactant | Resulting Schiff Base | Reference |

| 3-amino-2-phenylquinazolin-4(3H)-one | 3,4,5-trimethoxybenzaldehyde | 3-(3,4,5-trimethoxybenzylideneamino)-2-phenylquinazolin-4(3H)-one | mdpi.com |

| 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | 4-chlorobenzaldehyde | 3-(4-chlorobenzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | mdpi.com |

| 3-amino-2-methylquinazolin-4(3H)-one | 4-nitrobenzaldehyde | 3-(4-nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one | researchgate.net |

| 3-amino-2-phenylquinazolin-4(3H)-one | 4-nitrobenzaldehyde | (E)-3-((4-nitrobenzylidene)amino)-2-phenylquinazolin-4(3H)-one | researchgate.net |

The nucleophilic exocyclic amino group can react with isothiocyanates to yield N,N'-disubstituted thiourea (B124793) derivatives. This reaction provides a robust method for introducing a thiourea moiety, which is a significant pharmacophore in medicinal chemistry. The synthesis can be achieved through two primary strategies. The first approach involves a direct reaction between the aminoquinazoline derivative and a corresponding isothiocyanate in a solvent like dimethylformamide (DMF).

A second, two-step method can also be employed. This involves first reacting the aminoquinazoline with thiophosgene (B130339) (S=CCl₂) to create a reactive isothiocyanate intermediate. This intermediate is then subsequently treated with a primary or secondary amine to furnish the final thiourea derivative. The formation of the thiourea linkage is confirmed by spectroscopic methods, such as the appearance of a characteristic downfield signal for the thione carbon (C=S) in the carbon NMR spectrum.

Table 2: Synthesis of Thiourea Derivatives

| Amine Reactant | Isothiocyanate | Resulting Thiourea Derivative | Reference |

| 4-((3-Chlorophenyl)amino)quinazolin-6-amine | (4-chlorophenyl)methanamine (via isothiocyanate intermediate) | 1-(4-((3-chlorophenyl)amino)quinazolin-6-yl)-3-(4-chlorobenzyl)thiourea | |

| 4-((3-Chlorophenyl)amino)quinazolin-6-amine | (4-(trifluoromethyl)phenyl)methanamine (via isothiocyanate intermediate) | 1-(4-((3-chlorophenyl)amino)quinazolin-6-yl)-3-(4-(trifluoromethyl)benzyl)thiourea | |

| 4-((3-Chlorophenyl)amino)quinazolin-6-amine | (2,4-difluorophenyl)methanamine (via isothiocyanate intermediate) | 1-(4-((3-chlorophenyl)amino)quinazolin-6-yl)-3-(2,4-difluorobenzyl)thiourea |

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), can affect quinazolinone derivatives in different ways depending on the substrate. While hydrazine hydrate (B1144303) is commonly used in a preceding step to synthesize the 3-amino-quinazolinone core from a 2-substituted-benzoxazin-4-one intermediate, nih.govnih.gov its reaction with the formed quinazolinone can lead to further transformations.

For instance, when a substituent on the quinazolinone ring contains an ester group, hydrazinolysis can selectively cleave this ester to form the corresponding hydrazide without altering the core structure. This is seen in the reaction of quinazolin-4(3H)-one esters with hydrazine hydrate in ethanol (B145695), which yields quinazolin-4(3H)-one hydrazide derivatives. researchgate.net Similarly, treatment of ethyl (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetate with hydrazine hydrate results in the formation of 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide. researchgate.net

In more complex fused ring systems, hydrazinolysis can induce ring-opening of the quinazolinone moiety. For example, heating 3-R- researchgate.netnih.govtriazino[2,3-c]quinazolin-2-ones with an excess of hydrazine hydrate leads to the cleavage of the N5-C6 bond in the quinazolinone part of the molecule, ultimately yielding 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. nih.gov This reaction proceeds via a nucleophilic attack of hydrazine on the C6=N7 double bond, initiating a ring-opening cascade. nih.gov

Reactions at the Quinazolinone Ring System

Beyond the exocyclic amino group, the quinazolinone ring itself is amenable to transformations that build more complex, fused heterocyclic structures.

The quinazolinone framework serves as a platform for constructing fused polycyclic systems through intramolecular cyclization reactions. These reactions typically involve a substituent at the N-3 position that contains a nucleophilic group capable of attacking an electrophilic site on the quinazolinone ring or a group attached to it.

One notable example is the formic acid-catalyzed intramolecular cyclization of 3-(aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. This reaction leads to the formation of bioactive tricyclic quinazolines such as 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones and 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones in high yields. researchgate.netresearchgate.net

Furthermore, the quinazolinone nucleus is a key precursor for synthesizing various isomeric forms of triazoloquinazolines. ekb.eg For instance, 2-chloro-4-hydrazinylquinazoline, which can be prepared from quinazoline-2,4(1H,3H)-dione, serves as a versatile intermediate. Heating this compound with acetic anhydride (B1165640) results in cyclization to form 3-methyl- researchgate.netnih.govtriazolo[4,3-c]quinazolin-5(6H)-one. rsc.org These fused systems are of significant interest due to their diverse pharmacological activities. ekb.eg

Table 3: Examples of Fused Heterocyclic System Formation

| Starting Material | Reagent/Condition | Fused Product | Reference |

| 3-(2-aminoethyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic Acid | 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one | researchgate.net |

| 3-(3-aminopropyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic Acid | 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one | researchgate.net |

| 2-chloro-4-hydrazinylquinazoline | Acetic Anhydride / Heat | 3-methyl- researchgate.netnih.govtriazolo[4,3-c]quinazolin-5(6H)-one | rsc.org |

The oxidative dehydrogenation of the 4-amino-3-phenylquinazolin-2(3H)-one ring system is not a commonly reported transformation in the surveyed literature. Chemical reactions under this classification typically involve the removal of hydrogen atoms to create new double bonds, leading to a higher degree of unsaturation or aromatization. While oxidative processes are integral to the synthesis of the quinazolinone ring itself, for example, through the palladium-catalyzed oxidative isocyanide-insertion to form 2-amino-4(3H)-quinazolinones, mdpi.com the subsequent dehydrogenation of the pre-formed heterocyclic core appears to be less explored.

In related fields, photooxidative dehydrogenation has been used to convert chiral amino acids coordinated to metal complexes into their corresponding imino acids, but this reaction targets the amino acid ligand rather than a heterocyclic ring system like quinazolinone. The stability of the aromatic and heterocyclic portions of the quinazolinone ring likely makes such dehydrogenation reactions challenging without specific activating groups or reaction conditions that have not been widely documented for this particular scaffold.

Oxidation and Reduction Processes of the Quinazoline (B50416) Nucleus

The quinazoline nucleus exhibits a degree of stability to both oxidation and reduction, though specific conditions can effect transformations.

Reduction: The reduction of the quinazolinone scaffold can occur at either the benzene (B151609) or the pyrimidine (B1678525) ring, depending on the reagents and conditions employed. Catalytic hydrogenation of the benzene portion of the 4(3H)-quinazolinone ring system has been reported, leading to octahydro-4(1H)-quinazolinones. The pyrimidine ring can also be selectively reduced. For example, hydrogenation of 3-substituted 4(3H)-quinazolinones can yield the corresponding 1,2-dihydro derivatives. Detailed experimental data on the reduction of this compound is not specified in the reviewed literature.

Nucleophilic Substitutions and Additions

Nucleophilic reactions are fundamental to the synthesis and functionalization of the quinazoline framework.

Nucleophilic Substitution: A primary route to forming 4-aminoquinazoline scaffolds involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. nih.gov In these reactions, an amine nucleophile preferentially displaces the chlorine atom at the 4-position of the quinazoline ring. nih.gov This method is widely used for the synthesis of various 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. nih.gov While this demonstrates the susceptibility of the C4 position to nucleophilic attack in precursor molecules, information regarding nucleophilic substitution reactions on the fully formed this compound, such as displacement of the amino group itself, is not well-documented.

Nucleophilic Addition: The synthesis of various quinazolinone derivatives often involves nucleophilic addition reactions. For example, the formation of 3-phenylquinazolin-2,4(1H,3H)-dione derivatives can be achieved through the nucleophilic attack of amines on an intermediate benzoyl isothiocyanate. nih.gov Additionally, the reactivity of related compounds like 3-amino-2-ethoxyquinazolin-4(3H)-one with various nucleophiles has been explored to create a diverse range of derivatives. researchgate.net These examples highlight the electrophilic nature of certain positions in the quinazolinone system, which allows for nucleophilic additions. However, specific studies detailing nucleophilic addition reactions to the imine (C=N) bond within the pyrimidine ring of this compound are not explicitly described in the available literature.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3 Phenylquinazolin 2 3h One and Its Analogues

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive analytical method that provides information about the functional groups present in a molecule by measuring the interaction of the molecule with infrared radiation. nih.gov

The FT-IR spectrum of 4-Amino-3-phenylquinazolin-2(3H)-one is expected to display several characteristic absorption bands corresponding to its distinct functional groups. The primary amino (-NH₂) group at the C4 position would likely exhibit two distinct stretching vibration bands in the region of 3450-3300 cm⁻¹. For comparison, the N-H stretching in related 3-amino-quinazolin-4(3H)-one derivatives has been observed in this range.

The carbonyl (C=O) group of the cyclic amide (lactam) at the C2 position is predicted to show a strong absorption band around 1680-1660 cm⁻¹. In similar quinazolinone systems, this C=O stretch is a prominent feature. acgpubs.org Aromatic C-H stretching vibrations from both the phenyl ring and the fused benzene (B151609) ring of the quinazoline (B50416) core are expected above 3000 cm⁻¹.

Vibrations corresponding to the C=N and aromatic C=C bonds within the heterocyclic and phenyl rings would produce a series of bands in the 1620-1450 cm⁻¹ fingerprint region. Furthermore, C-N stretching vibrations are anticipated around 1340-1250 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Carbonyl (C=O) | Stretch | 1680 - 1660 |

| Imine / Aromatic (C=N / C=C) | Stretch | 1620 - 1450 |

| Carbon-Nitrogen (C-N) | Stretch | 1340 - 1250 |

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While no specific FT-Raman data for this compound was found, it is anticipated that the spectrum would be dominated by bands arising from the non-polar bonds. The C=C stretching vibrations of the aromatic rings, which are often weak in FT-IR, would be expected to produce strong signals in the FT-Raman spectrum, providing clear information about the aromatic skeleton of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing detailed information about the chemical environment of each proton and carbon atom. nih.gov

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, would present several key signals. A broad singlet corresponding to the two protons of the C4-amino group (-NH₂) would be expected, likely appearing in the range of δ 5.5-6.0 ppm, as seen in analogous 3-amino-quinazolinones.

The four protons on the benzo portion of the quinazoline ring (H5, H6, H7, H8) would resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns (doublets, triplets, or multiplets) would depend on their position and coupling with adjacent protons. The five protons of the N3-phenyl group would also appear in the aromatic region, generally between δ 7.2 and 7.8 ppm. Additionally, the N1-H proton of the lactam ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 12 ppm, due to hydrogen bonding and its acidic nature. rsc.orgrsc.org

Table 2: Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N1-H | > 12.0 | Broad Singlet |

| Aromatic-H (Quinazoline) | 7.0 - 8.5 | Multiplets, Doublets, Triplets |

| Aromatic-H (Phenyl) | 7.2 - 7.8 | Multiplets |

| -NH₂ | 5.5 - 6.0 | Broad Singlet |

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 14 distinct carbon signals would be anticipated, assuming free rotation of the phenyl group.

The carbonyl carbon (C2) of the lactam is expected to resonate significantly downfield, in the region of δ 160-163 ppm. The carbon atom attached to the amino group (C4) would also have a characteristic downfield shift. The remaining carbon signals, corresponding to the benzo-fused ring and the N-phenyl substituent, would appear in the aromatic region, typically from δ 115 to 155 ppm. The specific shifts of these carbons are influenced by the electronic effects of the attached nitrogen and carbonyl groups. rsc.orgrsc.org

Table 3: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 163 |

| C4 (C-NH₂) | 150 - 155 |

| C4a, C8a (Quaternary) | 140 - 150 |

| Aromatic Carbons (C5-C8) | 115 - 136 |

| Phenyl Carbons | 120 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₄H₁₁N₃O), the calculated monoisotopic mass is 237.0902 u.

In a high-resolution mass spectrum (HRMS), the compound would be expected to show a protonated molecular ion peak [M+H]⁺ at an m/z value of approximately 238.0975. rsc.org The fragmentation pattern would likely involve characteristic losses. For instance, the cleavage of the N-phenyl group could occur. The analysis of these fragment ions is crucial for confirming the connectivity of the atoms within the molecule. In related halo-substituted quinazolinone derivatives, the mass spectra often show the molecular ion peak clearly, confirming the proposed molecular formula. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within molecules. For quinazolinone derivatives, UV-Vis spectra typically display characteristic absorption bands that correspond to π→π* and n→π* electronic transitions within the aromatic rings and the heterocyclic system.

While specific UV-Vis data for this compound is not extensively detailed in the available research, analysis of its close analogues provides valuable insight into its expected spectroscopic behavior. For instance, a study of 2-mercapto-3-phenylquinazolin-4(3H)-one, a related structure, identified absorption maxima (λmax) at 204 nm and 284 nm, which are attributed to π→π* and n→π* transitions, respectively. chemmethod.com Another analogue, ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, showed λmax bands at 229 nm and 274 nm for the same types of transitions. chemmethod.com

Further studies on a series of 3-amino-2-methylquinazolin-4(3H)-one analogues have also provided a range of absorption maxima, highlighting how different substituents on the quinazolinone core can influence the electronic transitions. mdpi.com These variations are typically due to the electron-donating or electron-withdrawing nature of the substituent groups, which can alter the energy levels of the molecular orbitals involved in the transitions.

Below is a table summarizing the UV-Vis absorption data for several quinazolinone analogues:

| Compound | λmax (nm) | Molar Extinction Coefficient (ε M⁻¹cm⁻¹) | Reference |

| 3-amino-2-methylquinazolin-4(3H)-one | 273 | 684 | mdpi.com |

| 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | 265, 314 | 6178, 3475 | mdpi.com |

| 3-amino-6-chloro-2-methylquinazolin-4(3H)-one | 274, 316 | 8996, 3347 | mdpi.com |

| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 283, 316 | 15000, 8000 | mdpi.com |

| 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | 286 | 7285 | mdpi.com |

| 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one | 258, 344 | 18502, 1762 | mdpi.com |

| 2-mercapto-3-phenylquinazolin-4(3H)-one | 204, 284 | Not Specified | chemmethod.com |

| ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | 229, 274 | Not Specified | chemmethod.com |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a direct method for confirming its empirical formula and assessing its purity. This method is particularly important after synthesis to verify that the target molecule has been formed correctly. For novel 3-phenylquinazolin-2,4(1H,3H)-diones, elemental analyses have been noted as a characterization step. nih.gov

In the synthesis and characterization of quinazolinone derivatives, elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity.

For the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a structural analogue, characterization techniques are employed to confirm its successful formation. While specific numerical data for this compound is not provided in the search results, the following table illustrates how such data is typically presented for a hypothetical compound to confirm its elemental composition.

Hypothetical Elemental Analysis Data for C₁₄H₁₂N₄O

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 66.65 | 66.60 |

| Hydrogen (H) | 4.79 | 4.82 |

| Nitrogen (N) | 22.21 | 22.17 |

Advanced Characterization Techniques

Beyond standard spectroscopic methods, advanced techniques can be employed to investigate specific properties of this compound and its analogues, particularly for specialized applications.

Electron Spin Resonance (ESR) Spectroscopy : Also known as Electron Paramagnetic Resonance (EPR), this technique is used to detect and characterize species with unpaired electrons, such as radicals. In the context of quinazolinone chemistry, ESR could be applied to study reaction mechanisms that involve radical intermediates or to investigate the electronic properties of metal complexes involving quinazolinone ligands. For example, the EPR spectrum of the related 2-phenylquinazolin-4(3H)-one has been studied under specific conditions, such as in the presence of hydrobromic acid and under blue LED irritation, to investigate potential photochemical processes. rsc.org

Zetasizer for Particle Size and Zeta Potential : This technique is relevant when the compound is formulated into nanoparticles or suspensions. A Zetasizer measures particle size, particle size distribution, and the zeta potential (surface charge) of particles in a colloidal dispersion. This information is critical for assessing the stability of formulations and predicting their behavior in biological systems.

Scanning Electron Microscopy (SEM) : SEM is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface topography. For solid-state characterization of quinazolinone derivatives, SEM can be used to study the morphology, crystal habit, and surface characteristics of the synthesized powder. This can be important for understanding its physical properties, such as solubility and dissolution rate.

While specific applications of Zetasizer and SEM for this compound were not detailed in the provided research, these techniques represent valuable tools for more in-depth physicochemical characterization should the compound be developed for specific material science or pharmaceutical applications.

Computational Chemistry and Theoretical Studies on 4 Amino 3 Phenylquinazolin 2 3h One Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of quinazolinone systems. nih.govmui.ac.ir Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G*, 6-311++G**) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These studies provide valuable data on the molecule's geometry, vibrational frequencies, electronic orbitals, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure (the lowest energy conformation). For similar quinazolinone derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net In the case of 4-Amino-3-phenylquinazolin-2(3H)-one, a key structural feature would be the dihedral angle between the quinazolinone ring system and the phenyl ring at the 3-position. This angle determines the degree of planarity and affects the electronic conjugation between the two ring systems. For a related compound, 2-diethylamino-3-phenylquinazolin-4(3H)-one, X-ray crystallography revealed a significant twist, with the phenyl ring forming a dihedral angle of 63.9° with the quinazolinone plane. A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for a Quinazolinone Core (Illustrative) This table is illustrative, based on typical values for the quinazolinone scaffold, as specific data for this compound is not available.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | 1.22 - 1.25 | - |

| C-N (amide) | 1.37 - 1.40 | - |

| N-C (aromatic) | 1.38 - 1.42 | - |

| C-C (aromatic) | 1.39 - 1.41 | - |

| N-C-O | - | 118 - 122 |

| C-N-C | - | 119 - 123 |

Vibrational Wavenumber Computations and Spectral Analysis

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.net For quinazolinone derivatives, characteristic vibrational modes include the C=O stretching of the amide group, N-H stretching, C=N stretching, and various aromatic C-C and C-H vibrations. researchgate.netresearchgate.net For instance, in 3-amino-2-phenyl quinazolin-4(3H)-one, the C=O stretching mode is a strong band in both IR and Raman spectra, indicating charge transfer interaction through the π-conjugated system. researchgate.net A similar analysis for this compound would reveal its unique vibrational fingerprint.

Molecular Orbital Theory (MOT) and HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

Table 2: Frontier Orbital Energies and Energy Gap (Illustrative) Values are for the related isomer 3-amino-2-phenylquinazolin-4(3H)-one (QH) as specific data for the target compound is not available. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-amino-2-phenylquinazolin-4(3H)-one (QH) | - | - | 4.60 |

First Hyperpolarizability (NLO Properties)

Molecules with large first hyperpolarizability (β) values are of interest for their nonlinear optical (NLO) properties, which have applications in optoelectronic technologies. mdpi.comresearchgate.net DFT calculations are frequently used to predict the NLO response of organic molecules. physchemres.org The magnitude of the first hyperpolarizability is influenced by factors such as intramolecular charge transfer, π-conjugation, and the presence of electron-donating and electron-accepting groups. Studies on similar quinazolinone structures have shown that the charge transfer interaction across the π-conjugated system contributes to their NLO activity. researchgate.net A computational investigation of this compound would quantify its first hyperpolarizability, assessing its potential as an NLO material.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govmui.ac.ir

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's propensity to undergo chemical reactions.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment.

These parameters are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). nih.gov Analysis of these descriptors for this compound would offer a comprehensive picture of its chemical behavior and stability. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. scispace.comchemrxiv.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.net In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For quinazolinone derivatives, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the N-H and C-H protons would show positive potential. researchgate.net An MESP map of this compound would clearly illustrate its reactive surfaces and potential sites for intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution in molecular systems to define chemical bonds and intermolecular interactions. amercrystalassn.orgwiley-vch.de This theory is founded on the topology of the electron density, ρ(r), a quantum mechanical observable. wiley-vch.de By analyzing the critical points in the electron density, where the gradient of the density is zero, QTAIM can characterize the nature of atomic interactions. muni.cz

A key feature in this analysis is the bond critical point (BCP), a point of minimum electron density between two interacting atoms that is connected to them by a line of maximum density called a bond path. The presence of a bond path is a necessary and sufficient condition for the existence of a chemical bond between two atoms. amercrystalassn.orgwiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the interaction's strength and nature. muni.cz

For the this compound system, QTAIM can be applied to:

Characterize Hydrogen Bonds: Identify and quantify the strength of hydrogen bonds between the amino group or the carbonyl oxygen of the quinazolinone core and amino acid residues in a protein's active site.

Analyze van der Waals Interactions: Describe weaker, non-covalent interactions, such as those between the phenyl rings of the ligand and hydrophobic pockets of a biological target.

Distinguish Interaction Types: The sign of the Laplacian of the electron density (∇²ρ(r)) at the BCP helps differentiate between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρ(r) > 0). muni.cz

This method provides a fundamental, physics-based understanding of the specific non-covalent forces that govern the molecular recognition of this compound derivatives by their biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scispace.com This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For quinazolinone derivatives, docking studies have been extensively used to explore their interactions with various therapeutic targets. ijpsdronline.comekb.egijcce.ac.ir

Molecular docking simulations predict how derivatives of this compound fit into the binding site of a biological macromolecule. The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on a function that estimates the binding affinity. ub.ac.id This score, often expressed as binding energy (in kcal/mol), provides a relative measure of the stability of the ligand-receptor complex; a lower score generally indicates a more favorable binding affinity. ijpsdronline.com

Studies on structurally similar quinazolinone compounds have identified them as inhibitors for a range of protein targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as enzymes like Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase. ijcce.ac.irub.ac.idmdpi.com For instance, a study on a 3-Amino-2-Phenylquinazoline-4(3H)-One derivative as a potential COX-2 inhibitor assessed its potency based on rerank scores, with a lower score suggesting better inhibitory activity. ub.ac.id Docking results for various quinazolinone analogs show that the quinazoline (B50416) ring often occupies a hydrophobic cavity in the active site, analogous to the binding of known inhibitors. nih.gov

| Quinazolinone Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-Amino-2-Phenylquinazoline-4(3H)-One derivative | COX-2 (1PXX) | -85.2374 (Rerank Score) | ub.ac.id |

| Thioxoquinazoline derivative | Cyclin-Dependent Kinase 2 (CDK2) | -1.5 (Binding Energy) | scispace.com |

| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | -8.24 | ijcce.ac.ir |

| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | ijcce.ac.ir |

| Quinazolinone-based derivative (DH8) | BACE1 | -8.3 | strath.ac.uk |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

For quinazolinone scaffolds, docking studies consistently reveal characteristic interaction patterns:

Hydrogen Bonds: The carbonyl oxygen and the nitrogen atoms of the quinazoline core are common hydrogen bond acceptors, while the amino group at position 4 can act as a hydrogen bond donor. For example, studies on thioxoquinazoline derivatives docked into Cyclin-Dependent Kinase 2 showed a hydrogen bond between the ligand's thiocarbonyl group and the amino acid residue Gln131. scispace.com In simulations with VEGFR-2, the carbonyl group of the quinazolinone ring has been shown to form hydrogen bonds with key residues in the hinge region of the kinase. mdpi.com

Hydrophobic Interactions: The phenyl group at position 3 and the fused benzene (B151609) ring of the quinazoline core frequently engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. scispace.comnih.gov Docking of quinazoline antifolate derivatives into human thymidylate synthase showed that the quinazoline ring forms hydrophobic contacts with Leu192 and Leu221. nih.gov

Pi-Stacking and Pi-Cation Interactions: The aromatic rings of the quinazolinone scaffold can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or π-cation interactions with positively charged residues like lysine (B10760008) and arginine.

These detailed interaction maps are essential for understanding the structure-activity relationship and for guiding the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and to guide lead optimization. chalcogen.ro

For quinazoline-based compounds, both 2D and 3D-QSAR studies have been successfully applied. nih.govchalcogen.ro

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices, electro-topological state indices, and counts of specific atoms or functional groups. chalcogen.ro A study on 4-anilino quinazoline derivatives as EGFR inhibitors developed a 2D-QSAR model using Multiple Linear Regression (MLR), which identified descriptors like Estate numbers and atom counts (e.g., Bromine count) as major contributors to the activity. chalcogen.ro

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D aligned structures of the molecules. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for biological activity. A 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors found that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing inhibitory activity. nih.gov

The statistical validity of a QSAR model is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r-squared (R²_pred) for an external test set. A robust and predictive QSAR model provides valuable guidance for designing new this compound derivatives with enhanced biological activity.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.704 | Cross-validated correlation coefficient (leave-one-out), indicates good internal predictivity. |

| r² | 0.992 | Non-cross-validated correlation coefficient, indicates the goodness of fit of the model. |

| R²_pred | 0.839 | Predictive r-squared for the external test set, indicates good external predictivity. |

| F-value | 471.823 | Fischer's value, indicates the statistical significance of the model. |

| SEE | 0.115 | Standard Error of Estimate, indicates the absolute error of the model. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. nih.gov By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD provides insights into the stability of the binding pose, the flexibility of the protein, and the persistence of key interactions. abap.co.inresearchgate.net

For derivatives of this compound, MD simulations are typically performed on the best-docked poses to validate their stability. nih.govtandfonline.com The simulation trajectory, often spanning nanoseconds, is analyzed to monitor several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated with respect to their initial positions. A stable, low-fluctuation RMSD profile over the course of the simulation suggests that the ligand remains securely bound in its initial predicted pose and that the protein structure is not significantly perturbed. abap.co.inresearchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual residues of the protein. This analysis highlights which parts of the protein are flexible and which are rigid. Low RMSF values for residues in the active site indicate that they maintain a stable conformation to interact with the ligand. researchgate.net

Interaction Analysis: The simulation trajectory is analyzed to determine the occupancy of specific interactions, such as hydrogen bonds, over time. High occupancy indicates that the interaction is stable and plays a significant role in anchoring the ligand. researchgate.net

MD simulations have confirmed the stability of quinazolinone derivatives in the active sites of various targets, including PARP1, STAT3, and Topoisomerase II, thereby strengthening the predictions made by molecular docking. nih.govresearchgate.nettandfonline.com

In silico Prediction of Drug Likeness Properties

In the early stages of drug discovery, it is crucial to assess whether a compound possesses physicochemical properties consistent with a likely oral drug. This assessment, known as "drug-likeness," is often performed using computational methods to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net These in silico predictions help to prioritize compounds with favorable pharmacokinetic profiles and filter out those likely to fail in later developmental stages. nih.govbohrium.com

For this compound and its analogs, several key properties are evaluated:

Lipinski's Rule of Five: This is a widely used guideline to assess drug-likeness. It states that poor oral absorption or permeation is more likely when a compound has a molecular weight > 500 Da, a logP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Studies on various quinazolinone series consistently show that most derivatives comply with these rules. nih.govtandfonline.com

Pharmacokinetic Parameters: Computational tools like SwissADME and QikProp are used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. nih.govnih.gov Many synthesized quinazolinone derivatives are predicted to have good oral absorption. nih.gov

Toxicity Prediction: In silico models can also flag potential liabilities by predicting properties like carcinogenicity, mutagenicity, or hepatotoxicity. nih.gov

These computational ADMET screenings are an integral part of the modern drug design pipeline, ensuring that efforts are focused on candidates with a higher probability of clinical success. researchgate.net

| Property | Typical Predicted Value/Outcome | Importance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Compliance with Lipinski's Rule; affects size-related absorption. |

| LogP (Octanol/Water Partition) | < 5 | Compliance with Lipinski's Rule; measure of lipophilicity. |

| Hydrogen Bond Donors | ≤ 5 | Compliance with Lipinski's Rule; affects membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Compliance with Lipinski's Rule; affects membrane permeability. |

| Human Intestinal Absorption (HIA) | Good / High | Indicates potential for good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Often predicted as non-permeant | Desirable for peripherally acting drugs to avoid CNS side effects. |

| CYP Enzyme Inhibition | Variable; often predicted as non-inhibitor for key isoforms | Predicts potential for drug-drug interactions. |

| Carcinogenicity | Non-carcinogenic | Flags potential long-term toxicity. |

Biological Activities and Mechanistic Insights of 4 Amino 3 Phenylquinazolin 2 3h One Derivatives

Antimicrobial Activities

The quinazolin-4(3H)-one nucleus is recognized as a promising framework for developing agents with antibacterial, antifungal, and antitubercular properties. eco-vector.com The biological effects of these derivatives are often modulated by the nature and position of substituents on the quinazolinone core. eco-vector.com

Antibacterial Spectrum

Derivatives of 4-Amino-3-phenylquinazolin-2(3H)-one have demonstrated a broad spectrum of antibacterial action, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae)

Numerous studies have confirmed the activity of quinazolinone derivatives against Gram-positive bacteria. Certain compounds have shown potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov For instance, specific 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives have demonstrated significant potency against Bacillus subtilis. nih.govresearchgate.net Compound 9a (3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one) and compound 9h (3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one) were identified as particularly active against B. subtilis. nih.govresearchgate.net The antimicrobial activity of these derivatives has also been evaluated against Streptococcus pneumoniae, highlighting the potential of this chemical class to combat various Gram-positive pathogens. eco-vector.compharmpharm.ru Research has shown that derivatives featuring a naphthyl radical or an amide group attached to the benzene (B151609) ring exhibit pronounced activity against both S. aureus and S. pneumoniae. pharmpharm.ru

| Compound | Target Organism | Activity Measurement | Result | Reference |

| 4a, 4c, 4e, 4f, 4g, 4i, 4o, 4p | Staphylococcus aureus | MIC | 0.125–8 µg/mL | nih.gov |

| 9a | Bacillus subtilis | Zone of Inhibition | 1.4 cm | nih.govresearchgate.net |

| 9h | Bacillus subtilis | Zone of Inhibition | 1.0 cm | nih.govresearchgate.net |

| Compound A-1 | Staphylococcus aureus | Qualitative | Very good activity | biomedpharmajournal.org |

| Compound A-5 | Staphylococcus aureus | Qualitative | Very good activity | biomedpharmajournal.org |

Efficacy Against Gram-Negative Bacteria (Escherichia coli, Shigella dysenteriae, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The antibacterial evaluation of this compound derivatives extends to Gram-negative bacteria. Studies have tested these compounds against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov For example, certain synthesized compounds showed moderate activity against E. coli and P. aeruginosa. frontiersin.org One study reported that derivative A-2 displayed excellent activity against E. coli, while derivative A-4 was excellent against P. aeruginosa. biomedpharmajournal.org In another series, quinazolinone derivatives conjugated with silver nanoparticles demonstrated enhanced antibacterial activity against E. coli K1, K. pneumoniae, and P. aeruginosa. nih.gov Information regarding the efficacy against Shigella dysenteriae was not detailed in the reviewed sources.

| Compound | Target Organism | Activity Measurement | Result | Reference |

| A-2 | Escherichia coli | Qualitative | Excellent activity | biomedpharmajournal.org |

| A-4 | Pseudomonas aeruginosa | Qualitative | Excellent activity | biomedpharmajournal.org |

| QNZ 4-AgNPs | Escherichia coli K1 | Qualitative | Potent bactericidal activity | nih.gov |

| QNZ 6-AgNPs | Escherichia coli K1 | Qualitative | Potent bactericidal activity | nih.gov |

| QNZ 4-AgNPs | Klebsiella pneumoniae | Qualitative | Active | nih.gov |

| QNZ 6-AgNPs | Klebsiella pneumoniae | Qualitative | Active | nih.gov |

Activity Against Multi-Drug Resistant Strains (e.g., MRSA)

A significant area of research involves the activity of quinazolinone derivatives against multi-drug resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A series of new 3-phenylquinazolin-4(3H)-one derivatives were found to be effective against various MDR S. aureus strains, including vancomycin-resistant S. aureus (VRSA). nih.gov The mechanism of action for some quinazolinones against MRSA involves the inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for resistance to β-lactam antibiotics. eco-vector.comnih.gov These compounds can bind to an allosteric site on PBP2a, which facilitates the binding of β-lactam antibiotics to the active site, thus restoring their efficacy. eco-vector.comnih.gov For instance, compound 73 ((E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one) was shown to synergize with piperacillin-tazobactam (B1260346) to kill MRSA in a bactericidal manner. nih.gov

Antifungal Activities (Candida albicans, Aspergillus niger, Curvularia lunata)

Quinazolinone derivatives have also been investigated for their antifungal properties. researchgate.net Various synthesized compounds have been tested against human pathogenic fungi, including Candida albicans and Aspergillus niger. biomedpharmajournal.org In one study, derivative A-3 showed excellent activity against A. niger, while derivative A-6 was excellent against C. albicans. biomedpharmajournal.org Another compound, 3h (6-bromo-3-propylquinazolin-4-one), was also found to possess good antifungal activity. mdpi.com A specific derivative, DDVKT4Q (3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one), exhibited appreciable anti-Aspergillus activity, with a potency of 15.625 µg/ml determined by microbroth dilution assay. biorxiv.org No specific findings regarding activity against Curvularia lunata were present in the reviewed literature.

| Compound | Target Organism | Activity Measurement | Result | Reference |

| A-3 | Aspergillus niger | Qualitative | Excellent activity | biomedpharmajournal.org |

| A-5 | Aspergillus niger | Qualitative | Very good activity | biomedpharmajournal.org |

| A-6 | Candida albicans | Qualitative | Excellent activity | biomedpharmajournal.org |

| A-5 | Candida albicans | Qualitative | Very good activity | biomedpharmajournal.org |

| DDVKT4Q | Aspergillus species | MIC (via MDA) | 15.625 µg/ml | biorxiv.org |

| 3h | Fungal pathogens | Qualitative | Good antifungal activity | mdpi.com |

Antitubercular Activities (Mycobacterium tuberculosis)

The quinazoline (B50416) scaffold is a promising starting point for the development of new antitubercular agents. nih.govnih.gov Several series of 4-anilinoquinazolines and other quinazolinone derivatives have been screened for their inhibitory effects against Mycobacterium tuberculosis. nih.govdovepress.com One study identified a series of 2,3-disubstituted quinazolin-4-one compounds that showed minimum inhibitory concentration values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com Another investigation of 4-anilinoquinazolines identified compounds with high potency, defining key structural features important for Mtb inhibition. nih.gov The research into these derivatives is driven by the urgent need for new therapeutic strategies to combat multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of M. tuberculosis. nih.gov

| Compound Series | Target Organism | Activity Measurement | Result | Reference |

| 2,3-disubstituted quinazolin-4-ones | Mycobacterium tuberculosis | MIC | 6.25–100 µg/mL | dovepress.com |

| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | Qualitative | More active than isoniazid | nih.gov |

| 4-anilinoquinazolines | Mycobacterium tuberculosis | Qualitative | High potency identified | nih.gov |

Antiviral Activities (e.g., TMV, CMV, anti-HIV)

Derivatives of the quinazolinone scaffold have demonstrated a broad spectrum of antiviral activities against various viral pathogens. Research has shown that these compounds can inhibit the replication of both plant and human viruses.

Specifically, certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have been found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com One study identified a derivative, compound III-31, which is believed to exert its antiviral effect by inducing the up-regulation of pathogenesis-related proteins (PR-1a and PR-5) in the host plant, thereby enhancing defensive enzyme activity and inhibiting viral proliferation and movement. mdpi.com Other research into myricetin (B1677590) derivatives containing a quinazolinone moiety also showed significant activity against TMV. nih.govacs.org For instance, one such compound demonstrated a protective activity rate of 68.7% and a curative effect of 63.1% at a concentration of 500 μg/mL, which was superior to the commercial antiviral agent ningnanmycin. nih.gov The mechanism for this activity was linked to its ability to bind to the TMV coat protein (TMV-CP). acs.org

In the context of human viruses, quinazolinone derivatives have shown inhibitory effects against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and others. nih.govacs.orgnih.govactanaturae.ru A series of novel 2,3-disubstitutedquinazolin-4(3H)-ones were evaluated for their antiviral properties, with one compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), showing distinct activity against HSV-1, HSV-2, and vaccinia viruses with a 50% inhibitory concentration (IC50) of 12 μg/ml. nih.gov Optimization of quinazolin-4-one-bearing phenylalanine derivatives led to the identification of potent HIV capsid modulators active against both HIV-1 and HIV-2. nih.gov Furthermore, studies on uracil (B121893) derivatives incorporating a 4-oxoquinazoline fragment revealed high inhibitory activity against HCMV and the varicella-zoster virus (VZV) in cell cultures. actanaturae.ru The quinazolinone core is considered a valuable pharmacophore in the development of new antiviral agents, including those targeting Zika and Dengue viruses. nih.govacs.org

Proposed Mechanisms of Antimicrobial Action (e.g., cell wall biosynthesis inhibition, binding to active sites of enzymes involved in DNA replication and protein synthesis)

The antimicrobial effects of quinazolinone derivatives are attributed to several mechanisms of action, primarily involving the disruption of essential bacterial cellular processes. nih.gov These compounds are known to interfere with the synthesis of the bacterial cell wall and inhibit enzymes crucial for DNA replication and protein synthesis. nih.goveco-vector.com

One of the key proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.govmdpi.com By binding to this enzyme, quinazolinone derivatives can promote the cleavage of bacterial DNA, leading to cell death. eco-vector.com Docking studies have shown that these derivatives can effectively fit into the active site of DNA gyrase. nih.govmdpi.com

Another significant mechanism involves the inhibition of cell wall biosynthesis. eco-vector.com Quinazolinone derivatives have been shown to interact with penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the formation of the peptidoglycan layer of the bacterial cell wall. eco-vector.comsemanticscholar.org By forming a stable complex with these enzymes, they inhibit their activity, leading to a compromised cell wall and eventual cell lysis. eco-vector.com Notably, some quinazolinones can bind to an allosteric site on PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which helps to overcome resistance to β-lactam antibiotics. eco-vector.comsemanticscholar.org This interaction can open up the active site of PBP2a, making it susceptible to inhibition. semanticscholar.org The antibacterial activity against gram-positive bacteria is often more pronounced, which may be due to better permeability through their cell walls. nih.gov

Anticancer and Cytotoxic Activities

Inhibition of Cancer Cell Proliferation Across Various Cell Lines (e.g., MCF-7, A2780, HepG2, HCT-116, K562, L1210, HT29, PC-3, HeLa, Burkitt lymphoma CA46)

Derivatives of this compound have demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines. Extensive research has confirmed the potent anti-proliferative effects of these compounds, often with inhibitory concentrations in the micromolar to nanomolar range.

Studies have consistently shown the efficacy of these derivatives against breast cancer (MCF-7), ovarian cancer (A2780), liver cancer (HepG2), colon cancer (HCT-116, HT29), leukemia (K562, L1210), prostate cancer (PC-3), cervical cancer (HeLa), and Burkitt lymphoma (CA46). tandfonline.comnih.govnih.govvnu.edu.vnmdpi.comresearchgate.netresearchgate.netmdpi.comrsc.org For example, a novel quinazolin-4(3H)-one derivative, compound (101), inhibited proliferation in L1210 and K562 leukemia cell lines by over 50% at a concentration of 1 µg/mL. mdpi.com The same compound also showed significant activity against MCF-7 and Burkitt lymphoma CA46 cells, with IC50 values of 0.34 µM and 1.0 µM, respectively. mdpi.com Another study synthesized a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, with several compounds exhibiting potent cytotoxic activity against MCF-7, HeLa, HepG2, and HCT-8 cell lines, in some cases exceeding the efficacy of the standard drug Doxorubicin. researchgate.net Furthermore, quinazolinone-thiazole hybrids have been evaluated, with compound A3 effectively inhibiting the growth of PC3, MCF-7, and HT-29 cells with IC50 values of 10 µM, 10 µM, and 12 µM, respectively. nih.gov

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines as reported in the literature.

| Compound Series | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative (101) | MCF-7 | Breast | 0.34 µM | mdpi.com |

| Quinazolin-4(3H)-one derivative (101) | K562 | Leukemia | 5.8 µM | mdpi.com |

| Quinazolin-4(3H)-one derivative (101) | L1210 | Leukemia | >50% inhibition at 1 µg/mL | mdpi.com |

| Quinazolin-4(3H)-one derivative (101) | Burkitt lymphoma CA46 | Lymphoma | 1.0 µM | mdpi.com |

| Quinazolinone-thiazole hybrid (A3) | PC-3 | Prostate | 10 µM | nih.gov |

| Quinazolinone-thiazole hybrid (A3) | HT-29 | Colon | 12 µM | nih.gov |

| 2-Phenylquinazolin-4(3H)-one derivative (33) | MCF-7 | Breast | 1.35 µM | mdpi.com |

| 2-Phenylquinazolin-4(3H)-one derivative (34) | HepG2 | Liver | 3.24 µM | mdpi.com |

| 3-Phenylquinazolin-2,4(1H,3H)-dione (3c) | HCT-116 | Colon | 1.184 µM | nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione (3e) | HCT-116 | Colon | 3.403 µM | nih.gov |

Enzyme Inhibitory Activities

A primary mechanism behind the anticancer efficacy of quinazolinone derivatives is their ability to inhibit various protein tyrosine kinases (TKs), which are critical enzymes in signaling pathways that regulate cell proliferation, differentiation, and survival. tandfonline.comnih.gov Dysregulation of these kinases is a hallmark of many cancers. The quinazoline scaffold is a key component in several FDA-approved tyrosine kinase inhibitors (TKIs). nih.govmdpi.com

Derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). tandfonline.comnih.govnih.govmdpi.com For instance, certain 4-anilinquinazoline derivatives are effective inhibitors of EGFR and VEGFR-2. mdpi.com A newly designed series of quinazolinone derivatives showed potent EGFR-TK inhibitory activity, with one compound exhibiting an IC50 value of 1.37 nM. nih.gov Molecular docking studies confirmed that these compounds bind to the ATP-binding site of the EGFR kinase domain. tandfonline.comnih.gov

Furthermore, quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com In silico analysis suggests these compounds can act as type-II (ATP non-competitive) inhibitors against CDK2 and as type-I (ATP competitive) or type-II inhibitors against HER2. tandfonline.com

Recent research has also focused on developing dual inhibitors. Novel 3-phenylquinazolin-2,4(1H,3H)-diones have been synthesized as dual inhibitors of VEGFR-2 and c-Met tyrosine kinase (c-Met TK), both of which are involved in tumor angiogenesis and metastasis. nih.govnih.gov One of the most active compounds showed IC50 values of 83 nM and 48 nM against VEGFR-2 and c-Met, respectively. nih.gov Similarly, quinazolinone hydrazide triazole derivatives have been developed as novel inhibitors of the c-Met receptor. frontiersin.org

The following table summarizes the inhibitory activities of selected derivatives against various tyrosine kinases.

| Compound Series | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR | 1.37 nM | nih.gov |

| Thiourea (B124793) quinazoline derivative (39) | EGFR | 0.02 µM | mdpi.com |

| Thiourea quinazoline derivative (39) | VEGFR-2 | 0.05 µM | mdpi.com |

| 3-Phenylquinazolin-2,4(1H,3H)-dione (3e) | VEGFR-2 | 83 nM | nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione (3e) | c-Met | 48 nM | nih.gov |

| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2, HER2, EGFR | Showed potent inhibitory activity | tandfonline.com |

A novel and promising strategy in cancer therapy involves the dual targeting of Poly(ADP-ribose) Polymerase (PARP) and Bromodomain Containing Protein 4 (BRD4). nih.gov PARP enzymes are crucial for DNA repair, while BRD4 is a key regulator of oncogene expression. nih.govnih.gov The simultaneous inhibition of both targets can create a synthetic lethal effect, particularly in breast cancer. nih.gov

Researchers have successfully designed and synthesized a series of quinazolin-4(3H)-one derivatives as the first dual-target inhibitors of PARP1 and BRD4. nih.gov Through fragment-based screening and chemical optimization, a lead compound, 19d (also named ADTL-BPI1901), was identified that exhibited micromolar inhibitory potencies against both BRD4 and PARP1. nih.gov This compound was shown to effectively modulate the expression of its targets, induce apoptosis, and cause cell cycle arrest at the G1 phase in breast cancer cells. nih.gov The development of such dual inhibitors based on the quinazolinone scaffold represents an innovative therapeutic approach for cancers, including those without BRCA1/2 mutations. nih.gov The concept is further supported by evidence that BRD4 repression can enhance homologous recombination deficiency, thereby increasing the sensitivity of cancer cells to PARP inhibitors. nih.gov

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Derivatives of this compound have been investigated as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate metabolic pathway. nih.gov The inhibition of either of these enzymes leads to a depletion of thymidine, an essential precursor for DNA synthesis, ultimately resulting in "thymineless cell death". nih.gov

The quinazoline nucleus is a key structural feature in several known inhibitors of these enzymes. For instance, Raltitrexed, a quinazoline-based antifolate, is a known inhibitor of thymidylate synthase. nih.gov Similarly, Methotrexate (B535133), a widely used anticancer drug, is a potent inhibitor of dihydrofolate reductase. nih.gov

Research has shown that novel 4(3H)-quinazolinone analogs can be designed to mimic the structural features of methotrexate and exhibit significant DHFR inhibitory activity. nih.gov In one study, several synthesized quinazolinone analogs were evaluated for their ability to inhibit mammalian DHFR in vitro. nih.gov Compounds 28 , 30 , and 31 were identified as the most potent inhibitors with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Notably, compound 31 also demonstrated significant antitumor activity, suggesting a potential link between its DHFR inhibition and its cytotoxic effects. nih.gov However, other compounds in the same study with potent antitumor activity did not show strong DHFR inhibition, indicating that other mechanisms of action may also be involved. nih.gov

The following table summarizes the DHFR inhibitory activity of selected 4(3H)-quinazolinone analogs. nih.gov

| Compound | DHFR IC50 (µM) | Median Growth Inhibitory Concentration (GI50) (µM) |

| 19 | >15 | 20.1 |

| 28 | 0.5 | >100 |

| 30 | 0.4 | >100 |

| 31 | 0.4 | 23.5 |

| 41 | >15 | 26.7 |

| 47 | >15 | 9.1 |

Inhibition of Urease, Phosphodiesterase, Aurora Kinase, PI3Kα, HDAC, USP7

Derivatives of this compound have demonstrated inhibitory activity against a range of other enzymes implicated in various diseases.

Urease: Certain 2,3-disubstituted quinazolin-4(3H)-one derivatives containing a hydrazone skeleton have been synthesized and identified as potent urease inhibitors. nih.gov

Phosphodiesterase (PDE): Several 3-phenyl-quinazolin-4(3H)-one-2-thioethers and 2-aminoquinazoline (B112073) derivatives have been screened for their in vitro phosphodiesterase inhibitory activity. nih.gov A number of these compounds exhibited promising activity when compared to the non-selective PDE inhibitor IBMX. nih.gov

Aurora Kinase: Novel 4-aminoquinazoline-urea derivatives have been designed and synthesized as inhibitors of Aurora A and Aurora B kinases. nih.gov Some of these compounds, such as 7c , 7d , 8c , and 8d , were found to be more potent against Aurora A kinase than the known inhibitor ZM447439. nih.gov Docking studies suggest that these compounds bind to the ATP-binding sites of Aurora A and B. nih.gov

PI3Kα: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. nih.gov A series of novel 2-amino-4-methylquinazoline derivatives have been discovered as highly potent class I PI3K inhibitors. nih.gov Furthermore, quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit the phosphoinositide 3-kinase mediated signaling pathways. nih.gov

HDAC: Histone deacetylases (HDACs) are another important class of enzymes in cancer therapy. mdpi.com Novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as HDAC6 inhibitors. mdpi.com In one study, a series of nineteen novel quinazoline-4-(3H)-one analogues were synthesized and screened for their inhibitory activity against different HDAC isoforms. mdpi.com Additionally, hybrid compounds combining the quinazoline scaffold with other pharmacophores have shown dual inhibition of HDAC and PI3K. nih.gov

USP7: Ubiquitin-specific protease 7 (USP7) has emerged as a promising target for cancer therapy due to its role in regulating the stability of key oncoproteins and tumor suppressors. nih.gov A series of novel quinazolin-4(3H)-one derivatives have been developed as potent USP7 inhibitors. nih.gov In one study, compounds C9 and C19 showed significant potency against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. nih.gov Further assays confirmed IC50 values of 5.048 µM for C9 and 0.595 µM for C19 . nih.gov

Molecular Mechanisms of Anticancer Action (e.g., ATP competitive/non-competitive inhibition, cell cycle arrest)

The anticancer effects of this compound derivatives are exerted through various molecular mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of cell cycle arrest and apoptosis.

ATP Competitive/Non-competitive Inhibition:

Many quinazolin-4(3H)-one derivatives function as kinase inhibitors, competing with ATP for binding to the active site of the enzyme. Molecular docking studies have revealed that certain derivatives can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov In contrast, the same study showed that these compounds could act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes. nih.gov For HER2, the inhibition mechanism can vary, with some derivatives acting as ATP non-competitive type-II inhibitors and others as ATP competitive type-I inhibitors. nih.gov

Cell Cycle Arrest:

A significant mechanism of the anticancer action of these compounds is the induction of cell cycle arrest. One novel quinazoline derivative, 04NB-03 , was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov This arrest is often a prelude to apoptosis. Another study on novel quinazolin-4(3H)-one derivatives demonstrated that they can restrict cancer cell growth by causing arrest at the G0/G1 and S phases of the cell cycle. nih.gov The table below summarizes the effects of selected compounds on the cell cycle. nih.govnih.gov

| Compound | Cell Line | Effect on Cell Cycle |

| 04NB-03 | Hepatocellular Carcinoma | G2/M phase arrest |

| C9 | Gastric Cancer MGC-803 | G0/G1 and S phase arrest |

This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately contributing to the antiproliferative activity of these compounds.

Other Pharmacological Activities

Antimalarial Activity

Derivatives of this compound have demonstrated significant potential as antimalarial agents. Several studies have evaluated the in vivo antimalarial activity of 2,3-disubstituted-4(3H)-quinazolinone derivatives using the 4-day suppressive standard test in mice infected with Plasmodium berghei. nih.gov

In one such study, a series of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones were synthesized and tested. longdom.org The results showed that compounds IIIc , IVa , IVb , and IVf exhibited promising activity, with percent suppression values of 70.7%, 78.4%, 60.6%, and 71.6% respectively, at a dose of 40 mg/kg. longdom.org Another study investigating similar derivatives found that compounds 12 and 13 displayed notable antimalarial activity with mean percentage suppressions of 72.86% and 67.60%, respectively. nih.gov

The antimalarial activity of these compounds suggests that the 4(3H)-quinazolinone scaffold is a promising starting point for the development of new drugs to combat malaria. nih.govlongdom.org The following table presents the in vivo antimalarial activity of selected 2,3-disubstituted-4(3H)-quinazolinone derivatives against P. berghei. nih.govlongdom.org

| Compound | Dose (mg/kg) | Mean Percentage Suppression (%) |

| IIIc | 40 | 70.7 |

| IVa | 40 | 78.4 |

| IVb | 40 | 60.6 |

| IVf | 40 | 71.6 |

| 12 | Not specified | 72.86 |

| 13 | Not specified | 67.60 |

Anticonvulsant Activity (e.g., potentiation of γ-aminobutyric acid (GABA) action)

The quinazolin-4(3H)-one ring system is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. mdpi.comnih.gov The anticonvulsant properties of these derivatives are often attributed to their ability to modulate the action of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. mdpi.com

Specifically, these compounds are suggested to act as positive allosteric modulators of the GABAA receptor. mdpi.com Molecular modeling studies have indicated that the quinazolin-4-one moiety can interact with the benzodiazepine (B76468) binding site on the GABAA receptor. mdpi.com This interaction is thought to involve hydrogen bonding between the N1 atom and the carbonyl group of the quinazolinone ring with amino acid residues within the binding site, thereby enhancing the inhibitory effects of GABA. mdpi.com The anticonvulsant mechanism targeting the GABAA receptor has been further supported by in vivo flumazenil (B1672878) antagonism assays. nih.gov

Numerous synthesized 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown moderate to significant anticonvulsant activity in preliminary evaluations. nih.gov Structure-activity relationship studies have revealed that substitutions at both the 2 and 3 positions of the quinazolin-4(3H)-one ring can significantly influence the anticonvulsant potency. mdpi.comnih.gov For instance, derivatives with a 2-(2,4-dichlorophenoxy) group at position 2, and 3-(2-chloroethyl)carbonylamino or 3-carboxamidino groups at position 3 have demonstrated notable activity. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have been shown to possess significant anti-inflammatory properties. osti.govnih.govfabad.org.tr These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

One study demonstrated that a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative exhibited potent anti-inflammatory activity in endotoxin-stimulated macrophages. osti.gov This compound was found to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). osti.gov Furthermore, it suppressed the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). osti.gov The anti-inflammatory effects were attributed to the downregulation of the NF-κB signaling pathway. osti.gov

Other studies have focused on the synthesis of 2,3-disubstituted 4(3H)-quinazolinone derivatives as inhibitors of COX-1 and COX-2 enzymes. nih.gov Certain compounds in this class displayed potent COX-2 inhibitory activity with IC50 values in the sub-micromolar range and high selectivity indices, comparable to the reference drug celecoxib. nih.gov The table below shows the COX-2 inhibitory activity of selected 2,3-disubstituted 4(3H)-quinazolinone derivatives. nih.gov

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| 4 | 0.33 | >303.0 |

| 6 | 0.40 | >250.0 |

| 5 | 0.70-0.80 | >125-142 |

| 8 | 0.70-0.80 | >125-142 |

| 13 | 0.70-0.80 | >125-142 |

| Celecoxib (Reference) | 0.30 | >333 |

These findings highlight the potential of this compound derivatives as a promising scaffold for the development of novel anti-inflammatory agents.

Antioxidant Activity (e.g., DPPH radical scavenging, nitric oxide scavenging)

Derivatives of the quinazolin-4(3H)-one core structure have demonstrated notable antioxidant capabilities through various in vitro assays. The evaluation of these compounds often involves testing their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive nitrogen species such as nitric oxide (NO).